2-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methoxy substituent on the benzene ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Electrophilic Aromatic Substitution:
Formation of Hydroxypropanoic Acid Moiety: The hydroxypropanoic acid group can be introduced through a series of reactions, including the formation of an ester intermediate followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by esterification and hydrolysis steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the chloro substituent.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the hydroxypropanoic acid moiety.
Uniqueness: 2-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and methoxy substituents on the benzene ring, along with the hydroxypropanoic acid group. This combination of functional groups imparts distinct chemical and biological properties to the compound .
Properties
CAS No. |
91121-62-9 |
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Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-10(14,9(12)13)6-3-4-8(15-2)7(11)5-6/h3-5,14H,1-2H3,(H,12,13) |
InChI Key |
BBOQNELEJLKTML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Cl)(C(=O)O)O |
Origin of Product |
United States |
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